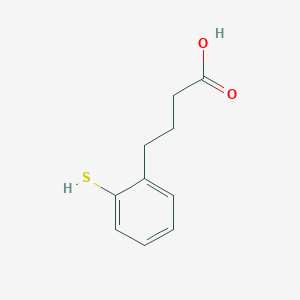

2-Mercaptophenylbutyric acid

Vue d'ensemble

Description

4-(2-sulfanylphenyl)butanoic Acid is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of phenol as a starting material, which undergoes etherification, chlorosulfonation, reduction, nucleophilic reaction by C-S coupling, and hydrolyzation .

Industrial Production Methods

In an industrial setting, the synthesis of 4-(2-sulfanylphenyl)butanoic Acid can be scaled up by optimizing reaction conditions to increase yield and purity. This involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

-

Acyl halide route : Reaction of the acyl chloride derivative with excess alcohol (e.g., methanol, ethanol) produces esters .

-

Catalytic methods : Triphenylphosphine oxide enables esterification with hindered alcohols at ambient temperature without racemization .

Example Reaction

(TCFH = Trichlorofluoromethane hexafluorophosphate; NMI = N-methylimidazole)

Nucleophilic Substitution at the Thiol Group

The mercapto group participates in SN2 reactions with alkyl halides or sulfonates:

-

Formation of disulfides : Under oxidative conditions, the -SH group oxidizes to form disulfide bonds, though direct examples for this compound are inferred from analogous thiol chemistry .

-

Alkylation : Reaction with 1-bromobutane in the presence of a base generates S-alkyl derivatives8.

Mechanism

Hydrolysis of Derivatives

Esters and salts revert to the free acid under acidic or basic conditions:

-

Ester hydrolysis : Treatment with aqueous NaOH followed by acidification regenerates 2-mercaptophenylbutyric acid .

-

Salt hydrolysis : Acidifying the sodium salt with HCl precipitates the free acid .

Thermal Decomposition

Heating the sodium salt at elevated temperatures (e.g., 170°C) induces decarboxylation or rearrangement, forming derivatives such as 5-[3-(1,2-dithiacyclopentyl)]pentanoic acid .

Thermal Stability Data

| Derivative | Decomposition Temperature | Product |

|---|---|---|

| Sodium salt | 170°C | Dithiacyclopentyl derivative |

Role in Multicomponent Reactions

While not directly documented for this compound, analogous thiols participate in:

Applications De Recherche Scientifique

4-(2-sulfanylphenyl)butanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-sulfanylphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the carboxylic acid group can form hydrogen bonds with various biomolecules, modulating their behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylbutyric Acid: Similar structure but lacks the sulfanyl group.

4-Phenylbutanoic Acid: Similar structure but lacks the sulfanyl group.

4-Phenylbutyric Acid: Similar structure but lacks the sulfanyl group.

Uniqueness

4-(2-sulfanylphenyl)butanoic Acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the sulfanyl group plays a crucial role in the desired chemical or biological activity.

Activité Biologique

2-Mercaptophenylbutyric acid (MPBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular functions and therapeutic applications. This article reviews the biological activity of MPBA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a butyric acid moiety through a sulfur-containing functional group. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, including its ability to interact with various biological targets.

The biological activity of MPBA is primarily attributed to its role as an antioxidant and its ability to modulate cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : MPBA exhibits significant antioxidant properties, which help in reducing oxidative stress within cells. This is crucial in preventing cellular damage associated with various diseases.

- Histone Deacetylase Inhibition : Similar to other butyric acid derivatives, MPBA may act as a histone deacetylase (HDAC) inhibitor, influencing gene expression and promoting cell differentiation.

- Interaction with Cellular Receptors : Preliminary studies suggest that MPBA may interact with specific cellular receptors, influencing metabolic pathways and inflammatory responses.

Antioxidant Effects

Research indicates that MPBA can effectively scavenge free radicals and reduce oxidative stress markers in various cell types. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Properties

MPBA has shown potential in modulating inflammatory responses. It can inhibit the production of pro-inflammatory cytokines, thereby playing a protective role in conditions characterized by chronic inflammation.

Anticancer Activity

Studies have demonstrated that MPBA exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12 | Activation of caspase pathways |

These findings suggest that MPBA may serve as a candidate for further development in cancer therapeutics.

Case Studies

-

Cellular Studies on Antioxidant Activity :

A study investigating the effects of MPBA on human fibroblasts demonstrated a significant reduction in oxidative stress markers following treatment with MPBA, indicating its potential for use in age-related conditions. -

In Vivo Studies :

In animal models of inflammation, administration of MPBA resulted in decreased levels of inflammatory mediators and improved clinical symptoms, supporting its therapeutic potential. -

Cytotoxicity Assays :

In vitro assays conducted on various cancer cell lines revealed that MPBA effectively inhibited cell growth, with specific emphasis on its role in apoptosis induction through the mitochondrial pathway.

Propriétés

IUPAC Name |

4-(2-sulfanylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-3-5-8-4-1-2-6-9(8)13/h1-2,4,6,13H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMULCLHAQQPWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405517 | |

| Record name | 4-(2-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-78-5 | |

| Record name | 2-Mercaptobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.